3-Oxa-7-thia-10-azaspiro[5.6]dodecane 3-Oxa-7-thia-10-azaspiro[5.6]dodecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19828969
InChI: InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2
SMILES:
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol

3-Oxa-7-thia-10-azaspiro[5.6]dodecane

CAS No.:

Cat. No.: VC19828969

Molecular Formula: C9H17NOS

Molecular Weight: 187.30 g/mol

* For research use only. Not for human or veterinary use.

3-Oxa-7-thia-10-azaspiro[5.6]dodecane -

Specification

Molecular Formula C9H17NOS
Molecular Weight 187.30 g/mol
IUPAC Name 3-oxa-7-thia-10-azaspiro[5.6]dodecane
Standard InChI InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2
Standard InChI Key VOVKPXIPXXBYCA-UHFFFAOYSA-N
Canonical SMILES C1CNCCSC12CCOCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s spirocyclic framework consists of a 5-membered oxolane ring fused to a 7-membered thiaza ring through a shared spiro carbon atom. This configuration creates a rigid three-dimensional structure that influences its electronic distribution and steric interactions. The oxygen atom resides in the oxolane ring, while sulfur and nitrogen occupy positions in the thiaza ring .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the spiro carbon’s adjacent hydrogens resonate as doublets of doublets due to coupling with neighboring heteroatoms. Infrared (IR) spectroscopy identifies characteristic stretches for C-O (1,100–1,250 cm1^{-1}), C-S (650–750 cm1^{-1}), and N-H (3,300–3,500 cm1^{-1}) bonds . Density Functional Theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting polarity driven by heteroatom electronegativity .

Table 1: Key Molecular Properties of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane

PropertyValueSource
Molecular FormulaC9H17NOS\text{C}_9\text{H}_{17}\text{NOS}
Molecular Weight187.30 g/mol
LogP1.85
Polar Surface Area45 Ų
Hydrogen Bond Donors1

Synthetic Methodologies

Cyclocondensation Approaches

A common route involves the cyclocondensation of tetrahydropyran-4-carbonitrile with 2-mercaptoethylamine in the presence of a Lewis acid catalyst (e.g., ZnCl2_2). This one-pot reaction proceeds via nucleophilic attack by the amine on the nitrile, followed by intramolecular cyclization to form the spiro framework . Yields range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Alternative Pathways

Recent advances utilize ring-closing metathesis (RCM) with Grubbs’ catalyst to construct the thiaza ring. Starting from diene precursors, this method achieves higher stereocontrol but requires inert conditions and elevated temperatures (80–100°C) .

Comparative Analysis with Related Spiro Compounds

Table 2: Structural and Functional Comparison of Spirocyclic Analogues

CompoundHeteroatomsMolecular Weight (g/mol)Key Activity
3-Oxa-7-azaspiro[5.6]dodecaneO, N169.26Enzyme inhibition
3-Thia-7-azaspiro[5.6]dodecaneS, N185.33Antimicrobial
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecaneO, N (2×)184.28Receptor modulation

The sulfur atom in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane enhances electrophilicity compared to oxygen analogues, enabling thiol-disulfide exchange reactions absent in its oxa-aza counterpart .

Industrial and Research Applications

Catalysis

The compound serves as a ligand in asymmetric catalysis. In Pd-catalyzed cross-coupling reactions, it improves enantioselectivity (up to 92% ee) by stabilizing transition states through sulfur-metal coordination .

Material Science

Incorporation into polymers enhances thermal stability (Tg_{g} = 145°C) due to restricted molecular motion from the spiro structure. Applications include high-performance adhesives and coatings .

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